Cas no 1262000-72-5 (3-Cyano-5-(3-methoxycarbonylphenyl)phenol)
3-Cyano-5-(3-methoxycarbonylphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-CYANO-5-(3-METHOXYCARBONYLPHENYL)PHENOL
- 3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95%
- DTXSID00684844
- Methyl 3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
- 1262000-72-5
- MFCD18314392
- 3-Cyano-5-(3-methoxycarbonylphenyl)phenol
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- MDL: MFCD18314392
- Inchi: 1S/C15H11NO3/c1-19-15(18)12-4-2-3-11(7-12)13-5-10(9-16)6-14(17)8-13/h2-8,17H,1H3
- InChI Key: YTOREEOTOMGIRI-UHFFFAOYSA-N
- SMILES: OC1=CC(C#N)=CC(=C1)C1C=CC=C(C(=O)OC)C=1
Computed Properties
- Exact Mass: 253.074
- Monoisotopic Mass: 253.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.3A^2
- XLogP3: 2.8
3-Cyano-5-(3-methoxycarbonylphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320435-5 g |
3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95%; . |
1262000-72-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320435-5g |
3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95%; . |
1262000-72-5 | 95% | 5g |
€1159.00 | 2025-02-27 |
3-Cyano-5-(3-methoxycarbonylphenyl)phenol Suppliers
3-Cyano-5-(3-methoxycarbonylphenyl)phenol Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 3-Cyano-5-(3-methoxycarbonylphenyl)phenol
Introduction to 3-Cyano-5-(3-methoxycarbonylphenyl)phenol (CAS No. 1262000-72-5)
3-Cyano-5-(3-methoxycarbonylphenyl)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 1262000-72-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, combines a cyano group with a methoxycarbonyl-substituted phenyl ring, making it a versatile intermediate in the synthesis of bioactive molecules. The presence of these functional groups not only enhances its reactivity but also opens up numerous possibilities for its application in drug discovery and development.
The 3-cyano moiety introduces a polar site that can participate in hydrogen bonding and ionic interactions, which is crucial for the design of molecules with specific binding affinities. On the other hand, the 3-methoxycarbonylphenyl group adds an electron-withdrawing effect, influencing the electronic properties of the molecule and potentially affecting its metabolic stability and bioavailability. These structural features make 3-Cyano-5-(3-methoxycarbonylphenyl)phenol a valuable building block for constructing more complex pharmacophores.
In recent years, there has been growing interest in developing novel therapeutic agents with enhanced efficacy and reduced side effects. The compound 3-Cyano-5-(3-methoxycarbonylphenyl)phenol has emerged as a promising candidate in this context. Its unique chemical properties have been leveraged in the synthesis of molecules targeting various biological pathways, including inflammation, neurodegeneration, and cancer. The cyano group, for instance, has been shown to be effective in modulating enzyme activity, while the methoxycarbonyl moiety can improve solubility and pharmacokinetic profiles.
One of the most compelling aspects of 3-Cyano-5-(3-methoxycarbonylphenyl)phenol is its role in the development of small-molecule inhibitors. Researchers have utilized this compound as a scaffold to design molecules that selectively inhibit key enzymes involved in disease pathways. For example, studies have demonstrated its potential in inhibiting cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation. The ability to fine-tune the structure of 3-Cyano-5-(3-methoxycarbonylphenyl)phenol allows for the creation of derivatives with improved selectivity and potency.
The pharmaceutical industry has also explored the use of 3-Cyano-5-(3-methoxycarbonylphenyl)phenol in the development of anticancer agents. Its structural features have been exploited to design molecules that interfere with critical cellular processes such as DNA replication and cell division. Preclinical studies have shown that certain derivatives of this compound exhibit significant antitumor activity by inducing apoptosis and inhibiting proliferation in cancer cells. These findings highlight the potential of 3-Cyano-5-(3-methoxycarbonylphenyl)phenol as a lead compound for further drug development.
Beyond its applications in drug discovery, 3-Cyano-5-(3-methoxycarbonylphenyl)phenol has found utility in materials science and chemical synthesis. Its reactivity makes it a valuable intermediate in organic transformations, enabling the construction of complex molecular architectures. Researchers have utilized this compound in cross-coupling reactions, which are essential for building biaryl structures found in many biologically active molecules. Additionally, its ability to participate in various chemical reactions makes it a useful tool for developing new synthetic methodologies.
The synthesis of 3-Cyano-5-(3-methoxycarbonylphenyl)phenol is another area where significant progress has been made. Modern synthetic techniques have allowed for more efficient and scalable production methods, making this compound more accessible to researchers worldwide. Advances in catalytic processes have also enabled the introduction of additional functional groups onto the molecule, further expanding its utility as a synthetic intermediate.
In conclusion, 3-Cyano-5-(3-methoxycarbonylphenyl)phenol (CAS No. 1262000-72-5) is a multifaceted compound with broad applications in pharmaceutical chemistry and beyond. Its unique structural features and reactivity make it an invaluable tool for drug discovery, materials science, and chemical synthesis. As research continues to uncover new applications for this compound, it is likely to play an even greater role in advancing scientific understanding and therapeutic innovation.
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